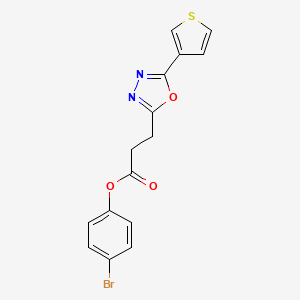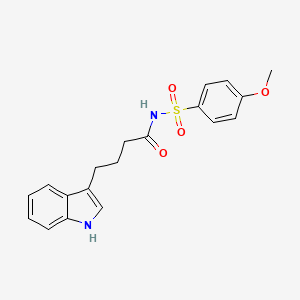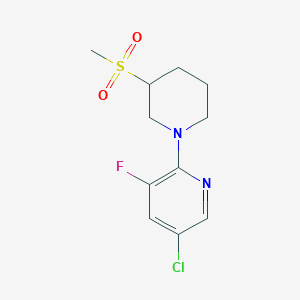![molecular formula C18H20N4O B7051278 1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea](/img/structure/B7051278.png)
1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea is a synthetic organic compound that features a unique structure combining an indole moiety with a pyridine ring through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
Alkylation: The 6-methylindole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Urea Formation: The alkylated indole is reacted with pyridin-4-ylmethylamine in the presence of a carbodiimide coupling reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the urea linkage.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced urea derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea: Lacks the methyl group at the 6-position of the indole ring.
1-[2-(6-chloro-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea: Contains a chlorine atom instead of a methyl group at the 6-position.
Uniqueness
1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea is unique due to the presence of the 6-methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain molecular targets, potentially increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-2-3-16-15(12-21-17(16)10-13)6-9-20-18(23)22-11-14-4-7-19-8-5-14/h2-5,7-8,10,12,21H,6,9,11H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJJJPLDPXDLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCNC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-methyl-3-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]phenyl]butanamide](/img/structure/B7051203.png)
![[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-(5-chlorofuran-2-yl)methanone](/img/structure/B7051209.png)
![[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B7051220.png)
![1-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-3-methylurea](/img/structure/B7051227.png)

![2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile](/img/structure/B7051230.png)

![3-(2-Chlorophenyl)-1-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7051251.png)
![2-Hydroxy-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]-2-methyl-4-phenylbutan-1-one](/img/structure/B7051259.png)

![5-ethyl-N,1,3-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7051264.png)
![1,3,5-trimethyl-N-[2-(2-methylphenoxy)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7051266.png)
![3-[4-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine](/img/structure/B7051272.png)
![N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7051275.png)
